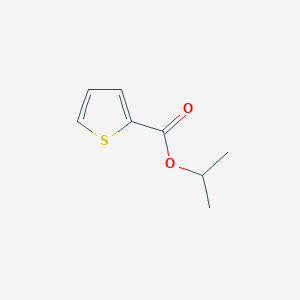

Isopropyl 2-thiophenecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

propan-2-yl thiophene-2-carboxylate |

InChI |

InChI=1S/C8H10O2S/c1-6(2)10-8(9)7-4-3-5-11-7/h3-6H,1-2H3 |

InChI Key |

SEGKNRQPCDUXAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preamble to the Academic Investigation of Isopropyl 2 Thiophenecarboxylate

Significance of Carboxylate Esters in Synthetic Methodology and Material Science

Carboxylate esters are a fundamental class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with an alkoxy group. simply.sciencenumberanalytics.com They are pivotal in organic synthesis due to their versatility and reactivity, serving as key intermediates in the creation of a wide array of compounds, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The process of forming an ester, known as esterification, is a cornerstone reaction in organic chemistry, often catalyzed by an acid. researchgate.netthesciencehive.co.uk

The importance of esters extends significantly into material science, particularly in the production of polymers. simply.sciencenumberanalytics.com Polyesters, formed through the polymerization of diols and dicarboxylic acids, are a major class of synthetic polymers used extensively in the manufacturing of synthetic fabrics and as bonding resins. simply.science The physical and chemical properties of esters, such as their lower boiling points compared to carboxylic acids and their characteristic fragrances, also lead to their widespread use in the food, flavor, and cosmetics industries. numberanalytics.comthesciencehive.co.ukyoutube.com Furthermore, the hydrolysis of esters, the reverse of esterification, is a crucial reaction in various contexts, including the breakdown of fats in biological systems and the synthesis of soaps through a process called saponification. thesciencehive.co.ukyoutube.com

Scope and Research Trajectories Pertaining to Isopropyl 2-Thiophenecarboxylate

This compound is a specific ester derivative of 2-thiophenecarboxylic acid. Research into this compound and its analogs is driven by the broader interest in thiophene (B33073) chemistry and its potential applications.

One significant research trajectory involves the synthesis of this compound and related esters. Studies have explored methods such as the reaction of thiophene with a carbon tetrachloride-alcohol-catalyst system. For instance, the use of catalysts like VO(acac)₂, Fe(acac)₃, and Mo(CO)₆ has been shown to produce 2-thiophenecarboxylate esters in good yields. researchgate.net The synthesis often involves the alcoholysis of an intermediate, such as 2-trichloromethylthiophene, to yield the corresponding ester. researchgate.net

Another area of investigation focuses on the utility of thiophenecarboxylic acid derivatives as building blocks for more complex molecules. For example, halogenated 2-thiophenecarboxylic acid derivatives are crucial for assembling certain classes of insecticides. researchgate.net This highlights the role of compounds like this compound as intermediates in the agrochemical industry. researchgate.net

Furthermore, the spectroscopic and physicochemical properties of these compounds are of fundamental interest to researchers. While specific detailed research findings on this compound itself are not extensively documented in the provided results, data for the parent compound, 2-thiophenecarboxylic acid, is available. This includes its melting and boiling points, and spectroscopic data which serve as a reference for its derivatives. sigmaaldrich.com The synthesis and characterization of various substituted thiophene carboxylates, including those with isopropyl groups in different contexts, contribute to the broader understanding of structure-property relationships within this class of compounds. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Isopropyl 2 Thiophenecarboxylate

Reaction Mechanisms of Ester Hydrolysis and Solvolysis

The hydrolysis and solvolysis of esters are fundamental reactions in organic chemistry. For isopropyl 2-thiophenecarboxylate, these reactions involve the cleavage of the ester linkage to yield thiophene-2-carboxylic acid and isopropanol (B130326) or a corresponding isopropyl ether. The mechanism of these reactions can proceed via different pathways depending on the reaction conditions, primarily whether they are acid-catalyzed or base-catalyzed.

Under acidic conditions, the hydrolysis of esters like this compound typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol regenerate the acid catalyst and yield thiophene-2-carboxylic acid. This process is reversible, and the equilibrium can be shifted by using an excess of water.

Base-catalyzed hydrolysis, or saponification, of this compound proceeds through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the isopropoxide leaving group is facilitated by the reformation of the carbonyl double bond. The final step is an irreversible acid-base reaction between the newly formed thiophene-2-carboxylic acid and the isopropoxide ion, which drives the reaction to completion.

Solvolysis is a similar process where the solvent acts as the nucleophile. For instance, in methanol, methanolysis would occur, leading to the formation of methyl 2-thiophenecarboxylate and isopropanol. The mechanism of solvolysis is analogous to hydrolysis and can be catalyzed by either acid or base. In the absence of a strong acid or base, the reaction rate is generally slow.

Kinetic studies on related esters, such as ethyl 2-thiophenecarboxylate, provide insight into the reactivity of this compound. The gas-phase elimination kinetics of ethyl 2-thiophenecarboxylate have been studied over a temperature range of 623.15-683.15 K. The reaction was found to be a homogeneous, unimolecular, first-order process. researchgate.net The Arrhenius equation for this reaction is given as:

log k(s⁻¹) = (11.59 ± 0.19) - (183.8 ± 2.4) kJ mol⁻¹ / (2.303 RT) researchgate.net

This data can be used to construct a data table illustrating the effect of temperature on the rate coefficient.

Interactive Data Table: Gas-Phase Elimination Kinetics of Ethyl 2-Thiophenecarboxylate

| Temperature (K) | Rate Coefficient (k x 10⁻⁴ s⁻¹) |

| 623.15 | 1.53 |

| 633.15 | 2.63 |

| 643.15 | 4.47 |

| 653.15 | 7.49 |

| 663.15 | 12.69 |

| 683.15 | 22.20 |

| Data sourced from a study on the gas-phase elimination kinetics of ethyl 2-furoate and ethyl 2-thiophenecarboxylate. researchgate.net |

Decarboxylation Pathways and Associated Mechanistic Insights

Decarboxylation is the removal of a carboxyl group as carbon dioxide. For thiophene-2-carboxylic acid, the parent acid of this compound, decarboxylation can be challenging under normal conditions. However, the reaction can be facilitated under specific conditions, such as in the presence of a catalyst or through photochemical activation.

One method for the decarboxylation of a related compound, 5‐hydroxy‐3‐methylbenzo[b]thiophene‐2‐carboxylic acid, involves refluxing with 48% hydrobromic acid. rsc.org This suggests that strong acidic conditions can promote decarboxylation, likely through protonation of the thiophene (B33073) ring, which facilitates the departure of CO₂. The mechanism likely involves the formation of a resonance-stabilized cationic intermediate.

Photochemical decarboxylation offers another pathway. Studies on aryl-substituted carboxylic acids have shown that they can be decarboxylated using HgO under illumination. rsc.org This process is believed to proceed via a radical mechanism, where the excited state of the carboxylic acid undergoes homolytic cleavage of the C-C bond to release CO₂ and a thienyl radical. The radicals can then undergo various subsequent reactions, such as dimerization. rsc.org

Mechanistic Aspects of Electrophilic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The presence of the isopropyl carboxylate group at the 2-position influences the regioselectivity of these reactions. The carboxylate group is an electron-withdrawing group and a meta-director in benzene (B151609) chemistry. However, in the case of thiophene, the situation is more complex due to the influence of the sulfur atom.

Electrophilic attack on the thiophene ring proceeds through the formation of a Wheland intermediate, a resonance-stabilized carbocation. For thiophene itself, attack at the 2-position is favored over the 3-position because the resulting intermediate has more resonance structures, leading to greater stabilization. stackexchange.com

When the 2-position is substituted with an electron-withdrawing group like the isopropyl carboxylate, electrophilic substitution is generally directed to the 5-position. This is because the intermediate formed by attack at the 5-position is more stable than the one formed by attack at the 4-position. The electron-withdrawing nature of the ester group deactivates the ring towards electrophilic attack, meaning harsher reaction conditions may be required compared to unsubstituted thiophene. youtube.com

The mechanism involves the attack of the electrophile on the π-system of the thiophene ring, forming a sigma complex. A base then removes a proton from the same carbon atom, restoring the aromaticity of the ring.

Radical Reaction Pathways and Their Intermediates

Radical reactions involving this compound can be initiated through various means, including photochemical activation or the use of radical initiators. As mentioned in the decarboxylation section, photolysis can lead to the formation of a 2-thienyl radical.

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions. For example, they can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of thiophene. Alternatively, two thienyl radicals can couple to form 2,2'-bithiophene. The specific pathway taken depends on the reaction conditions and the presence of other reactive species.

The study of radical reactions of thiophene derivatives is important in various fields, including polymer chemistry, where thiophene-based polymers exhibit interesting electronic properties.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In the context of this compound, these effects can play a role in several of the reactions discussed.

For instance, in the hydrolysis of the ester, the conformation of the isopropyl group can influence the accessibility of the carbonyl carbon to the incoming nucleophile. The orientation of the lone pairs on the oxygen atoms of the ester group relative to the antibonding orbitals of adjacent bonds can also affect the stability of the ground state and the transition states of the reaction.

During electrophilic substitution, the stereoelectronic properties of the thiophene ring, including the orientation of the p-orbitals, dictate the preferred sites of attack. The interaction between the orbitals of the incoming electrophile and the frontier molecular orbitals (HOMO and LUMO) of the thiophene derivative determines the reaction pathway and regioselectivity.

Computational studies on related thiophene derivatives have been used to investigate these effects in detail, providing insights into the electronic structure and reactivity that are not always apparent from experimental data alone. nih.gov

Reactivity Profiles and Derivatization Strategies of Isopropyl 2 Thiophenecarboxylate

Reactions at the Ester Functionality

The ester group in isopropyl 2-thiophenecarboxylate is a primary site for chemical modification, enabling its conversion into other important functional groups.

The isopropyl ester can be readily converted to the corresponding amide. For instance, treatment of the corresponding acid chloride with ammonia (B1221849) affords the primary amide. This amide can then be dehydrated, for example with phosphorus oxychloride, to yield the nitrile derivative.

The ester can also be reduced to the corresponding alcohol. Common reducing agents such as lithium aluminum hydride can be employed for this transformation, providing access to (2-thienyl)methanol derivatives.

Transesterification of the isopropyl ester with various alcohols allows for the introduction of different alkoxy groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by removing the liberated isopropanol (B130326). This strategy is useful for modifying the physical and chemical properties of the molecule or for introducing specific functionalities.

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in this compound is susceptible to a variety of electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Bromination of thiophene derivatives is a common method for introducing a handle for further functionalization. The bromination of ethyl 5-alkylthiophene-2-carboxylates in the presence of excess aluminum chloride has been shown to selectively occur at the 4-position of the thiophene ring. thieme-connect.com This "catalyst swamping" condition prevents reaction at the ester group or the alkyl side chain. thieme-connect.com A one-pot bromination/debromination sequence has also been developed for related thiophene esters, providing a route to 4-bromo derivatives. nih.gov

Metallation of the thiophene ring, typically through lithium-halogen exchange or direct deprotonation with strong bases, generates organolithium or other organometallic species. These intermediates are highly reactive towards a variety of electrophiles, allowing for the introduction of diverse functional groups.

Table 1: Selective Bromination of Ethyl 5-Alkylthiophene-2-carboxylates thieme-connect.com

| Entry | R | Product | Yield (%) |

| 1 | Me | Ethyl 4-bromo-5-methylthiophene-2-carboxylate | 92 |

| 2 | Et | Ethyl 4-bromo-5-ethylthiophene-2-carboxylate | 95 |

| 3 | n-Pr | Ethyl 4-bromo-5-propylthiophene-2-carboxylate | 94 |

| 4 | i-Pr | Ethyl 4-bromo-5-isopropylthiophene-2-carboxylate | 90 |

Halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com These reactions are powerful tools for forming new carbon-carbon bonds. youtube.comyoutube.com

The Suzuki-Miyaura coupling reaction utilizes an organoboron reagent in the presence of a palladium catalyst and a base to couple with the halogenated thiophene. sci-hub.senih.gov This method is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov The Stille coupling employs organotin reagents, while the Negishi coupling utilizes organozinc reagents. sci-hub.se All three methods offer versatile pathways to introduce alkyl, aryl, and vinyl groups onto the thiophene ring. sci-hub.se The general catalytic cycle for these reactions involves oxidative addition of the halo-thiophene to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Beyond cross-coupling reactions, alkyl and aryl substituents can be introduced onto the thiophene ring through other methods. Friedel-Crafts alkylation and acylation can be employed, although regioselectivity can sometimes be an issue. The use of pre-functionalized building blocks or directed metallation strategies often provides better control over the position of the new substituent. Recent advancements in C-H activation and cross-coupling reactions also offer promising avenues for the direct introduction of alkyl and aryl groups, minimizing the need for pre-functionalization. nih.gov Reductive cross-electrophile couplings, which are nickel-catalyzed reactions between aryl halides and alkyl halides in the presence of a reductant, have also emerged as a powerful method. tcichemicals.com

Condensation and Cyclization Reactions Utilizing the Compound as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly in the construction of fused heterocyclic systems. Its reactivity can be harnessed through various condensation and cyclization strategies, often following an initial derivatization to introduce additional functional groups that facilitate these transformations. A key intermediate in many of these synthetic routes is an amino-substituted derivative, which opens up pathways to a wide array of condensed pyrimidine (B1678525) systems, most notably thieno[2,3-d]pyrimidines.

A common strategy to access these valuable precursors involves the nitration of the thiophene ring, followed by the reduction of the resulting nitro group to an amine. While specific literature on the nitration of this compound is not abundant, the general reactivity of thiophene-2-carboxylic acid esters suggests that nitration would likely occur at the 4- and 5-positions. Subsequent reduction of the nitro group can be achieved using various standard reducing agents.

Once the isopropyl 2-aminothiophenecarboxylate derivative is obtained, it becomes a powerful precursor for a variety of condensation and cyclization reactions. These reactions are instrumental in the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest due to their structural analogy to purines and their associated biological activities.

One of the most prominent methods for constructing the thieno[2,3-d]pyrimidine (B153573) scaffold is through the reaction of a 2-aminothiophene-3-carboxylate with a suitable one-carbon synthon, such as formamide (B127407) or urea (B33335). For instance, heating isopropyl 2-aminothiophene-3-carboxylate with an excess of formamide can lead to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one. This reaction proceeds through an initial formation of a formamido intermediate, which then undergoes an intramolecular cyclization with the loss of isopropanol.

Similarly, condensation with urea or its derivatives can provide access to 2,4-disubstituted thieno[2,3-d]pyrimidines. The reaction of isopropyl 2-aminothiophene-3-carboxylate with urea, typically under thermal conditions, can yield thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Another important cyclization strategy involves the use of isothiocyanates. The reaction of an isopropyl 2-aminothiophenecarboxylate with an isothiocyanate yields a thiourea (B124793) derivative. This intermediate can then be cyclized under basic or acidic conditions to afford various substituted thieno[2,3-d]pyrimidines. The specific substitution pattern of the final product depends on the nature of the isothiocyanate and the cyclization conditions employed.

The table below summarizes some representative condensation and cyclization reactions starting from derivatized this compound, leading to the formation of thieno[2,3-d]pyrimidine systems. It is important to note that while the general reaction schemes are well-established for 2-aminothiophene-3-carboxylate esters, specific data for the isopropyl ester may vary.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Isopropyl 2-amino-3-thiophenecarboxylate | Formamide (excess), heat | Thieno[2,3-d]pyrimidin-4(3H)-one | Condensation/Cyclization |

| Isopropyl 2-amino-3-thiophenecarboxylate | Urea, heat | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Condensation/Cyclization |

| Isopropyl 2-amino-3-thiophenecarboxylate | Alkyl or Aryl Isothiocyanate | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives | Addition/Cyclization |

| Isopropyl 2-amino-3-thiophenecarboxylate | Benzoyl isothiocyanate | 3-Benzoyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Addition/Cyclization |

Furthermore, the ester functionality of this compound itself can participate in condensation reactions. A notable example is the Claisen condensation, where the ester reacts with a ketone in the presence of a strong base to form a β-diketone. This β-diketone is a versatile intermediate that can undergo further cyclization reactions to generate a variety of heterocyclic and carbocyclic systems. For instance, treatment of the β-diketone with hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives, respectively, fused to the thiophene ring.

The reactivity of this compound and its derivatives in condensation and cyclization reactions underscores its utility as a foundational molecule in the synthesis of complex chemical architectures, particularly those with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Chemistry Studies of Isopropyl 2 Thiophenecarboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic makeup of isopropyl 2-thiophenecarboxylate. These methods model the distribution of electrons within the molecule, which dictates its chemical behavior, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations can be employed to determine a variety of electronic properties. These calculations focus on the electron density as the fundamental variable, rather than the complex many-electron wavefunction.

Studies on related thiophene (B33073) derivatives have demonstrated the utility of DFT in predicting molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. mdpi.combitp.kiev.ua For this compound, a typical DFT analysis at a level like B3LYP/6-311G(d,p) would begin with geometry optimization to find the lowest energy conformation of the molecule. researchgate.net

Following optimization, a range of electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. mdpi.com The distribution and energies of these frontier orbitals are key to understanding the molecule's role as an electron donor or acceptor in chemical reactions.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bitp.kiev.ua For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, indicating their susceptibility to electrophilic attack.

Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies on this compound.

Ab Initio Molecular Orbital Calculations (e.g., G2, G3 levels)

Ab initio molecular orbital calculations are based on first principles, solving the Schrödinger equation without the use of empirical parameters. iastate.eduwayne.edu High-level ab initio methods, such as the Gaussian-n (G2, G3) theories, are composite procedures that approximate the results of very high-level calculations at a more manageable computational cost. These methods are renowned for their high accuracy in predicting thermochemical data.

While specific G2 or G3 level calculations for this compound are not readily found in the literature, their application would provide highly reliable predictions of its electronic and thermodynamic properties. These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high level of accuracy. For instance, such calculations would yield precise values for the total electronic energy, which is a prerequisite for determining thermodynamic parameters. The involvement of d-orbitals on the sulfur atom in the bonding of the thiophene ring can also be accurately assessed with these methods. rsc.org

Thermodynamic Parameters and Stability Analysis

Understanding the thermodynamic stability of this compound is crucial for predicting its behavior in various chemical environments and processes.

Enthalpies of Formation Determination (Experimental and Theoretical)

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination through calorimetry is possible, theoretical calculations offer a powerful alternative, especially for compounds that may be difficult to synthesize or handle.

High-level ab initio methods like G2 and G3 are particularly well-suited for the accurate calculation of enthalpies of formation. The process involves calculating the total atomization energy of the molecule (the energy required to break it down into its constituent atoms). This, combined with the known experimental enthalpies of formation of the individual atoms, allows for the determination of the molecule's gas-phase enthalpy of formation.

Hypothetical Enthalpy of Formation Data for this compound

| Method | Hypothetical Gas-Phase ΔfH° (kJ/mol) |

| G3 Theory | -250.0 |

| G2 Theory | -245.5 |

Note: The values in this table are hypothetical and for illustrative purposes. They represent the kind of high-accuracy thermochemical data that can be obtained from G2 and G3 level calculations.

Isodesmic Reaction Analysis for Relative Stabilities

Isodesmic reactions are hypothetical reactions in which the number and type of chemical bonds are conserved on both the reactant and product sides. researchgate.net By calculating the enthalpy change of such a reaction, systematic errors in the computational method tend to cancel out, leading to a more reliable prediction of the relative stability of the target molecule compared to a set of well-characterized reference compounds.

For this compound, an isodesmic reaction could be constructed as follows:

This compound + Benzene (B151609) → Thiophene + Isopropyl benzoate

In this hypothetical reaction, the number of C-C, C-H, C-O, C=O, and C-S bonds, as well as the thiophene and benzene rings, are balanced. The calculated reaction enthalpy would provide a measure of the energetic effect of the interaction between the thiophene ring and the isopropyl carboxylate group relative to the interaction between a benzene ring and a carboxylate group. A negative reaction enthalpy would suggest that this compound is thermodynamically more stable than the combination of thiophene and isopropyl benzoate, indicating a stabilizing interaction between the functional groups.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition states.

For this compound, one could computationally investigate various reactions, such as its hydrolysis to 2-thiophenecarboxylic acid and isopropanol (B130326). Using methods like DFT, the geometries of the reactants, products, and any intermediates would be optimized. The transition state, which is a first-order saddle point on the potential energy surface, would also be located. researchgate.net

The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction. By calculating this barrier, one can predict the reaction rate. Vibrational frequency analysis is crucial at this stage to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the entire reaction pathway, from reactants through the transition state to products (known as the Intrinsic Reaction Coordinate or IRC), a detailed understanding of the reaction mechanism can be achieved. This level of detail is often difficult or impossible to obtain through experimental means alone.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the simulation of nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra, which can aid in the structural elucidation and characterization of the compound.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. escholarship.orgscite.ainih.gov Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the isotropic shielding values of the nuclei. researchgate.net These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the thiophene ring and the isopropyl group. The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). nih.govruc.dk

Vibrational spectroscopy is another area where theoretical models provide valuable information. DFT calculations can predict the vibrational frequencies and intensities of the fundamental modes of this compound. mdpi.combitp.kiev.ua These predicted frequencies correspond to specific molecular motions, such as the stretching and bending of C-H, C=O, C-S, and C-O bonds, as well as the vibrations of the thiophene ring. scirp.org The comparison between theoretical and experimental FT-IR and Raman spectra can confirm the molecular structure and provide insights into the vibrational dynamics of the molecule. mdpi.com

Below is an illustrative table of predicted spectroscopic data for this compound based on computational models and typical values for similar structures.

| Spectroscopic Data | Predicted Value | Assignment |

| ¹H NMR (ppm) | 7.6-7.8 | Thiophene H5 |

| 7.1-7.3 | Thiophene H3 | |

| 7.4-7.6 | Thiophene H4 | |

| 5.1-5.3 | Isopropyl CH | |

| 1.3-1.5 | Isopropyl CH₃ | |

| ¹³C NMR (ppm) | 160-165 | Carbonyl C=O |

| 135-140 | Thiophene C2 | |

| 130-135 | Thiophene C5 | |

| 128-132 | Thiophene C3 | |

| 125-130 | Thiophene C4 | |

| 68-72 | Isopropyl CH | |

| 20-25 | Isopropyl CH₃ | |

| FT-IR (cm⁻¹) | ~1710 | C=O stretching |

| ~3100 | Thiophene C-H stretching | |

| ~1250 | C-O stretching | |

| ~850 | Thiophene ring vibration |

Note: These are hypothetical values based on computational chemistry principles for illustrative purposes, as direct experimental or computational studies on this compound are not publicly available.

Intermolecular Interactions and Molecular Recognition Studies

The study of intermolecular interactions is crucial for understanding the physical properties and biological activity of a molecule. For this compound, computational methods can elucidate the nature and strength of its non-covalent interactions.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential (red/yellow regions) around the carbonyl oxygen and the sulfur atom of the thiophene ring, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the thiophene ring, making them potential hydrogen bond donors.

The thiophene ring in this compound allows for various non-covalent interactions. rsc.org These include:

π-π Stacking: The interaction between the π-systems of two thiophene rings. researchgate.net

CH-π Interactions: The interaction of C-H bonds with the π-face of the thiophene ring. researchgate.net

Hydrogen Bonding: The carbonyl group can act as a hydrogen bond acceptor.

Chalcogen Bonding: The sulfur atom in the thiophene ring can participate in chalcogen bonds. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are advanced computational techniques used to identify and characterize these weak interactions. bitp.kiev.uaresearchgate.netnih.gov These analyses can provide quantitative data on the strength and nature of the bonds, such as bond critical points and their associated electron densities.

The potential intermolecular interactions for this compound are summarized in the table below.

| Interaction Type | Participating Groups | Significance |

| π-π Stacking | Thiophene rings | Contributes to crystal packing and aggregation. |

| CH-π Interactions | Isopropyl C-H and Thiophene ring | Influences conformational preferences and molecular recognition. |

| Hydrogen Bonding | Carbonyl oxygen (acceptor) with H-bond donors | Important for interactions with protic solvents or biological macromolecules. |

| Chalcogen Bonding | Thiophene sulfur (acceptor) with electrophilic sites | A directional interaction that can play a role in crystal engineering. rsc.org |

Understanding these intermolecular interactions is fundamental for predicting how this compound might behave in different environments, such as in solution or within a biological system, and for designing new materials or molecules with specific properties. bohrium.com

Advanced Spectroscopic and Analytical Research Techniques for Isopropyl 2 Thiophenecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like Isopropyl 2-thiophenecarboxylate. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of structure and the study of reaction mechanisms.

¹H NMR and ¹³C NMR for Structural Confirmation of Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound and its derivatives.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring typically appear as distinct multiplets in the aromatic region. The protons of the isopropyl group give rise to a septet for the methine proton and a doublet for the two methyl groups, with characteristic chemical shifts and coupling constants. The integration of these signals confirms the ratio of protons in the molecule. For instance, in derivatives, shifts in these proton signals can indicate the position of substitution on the thiophene ring. acs.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The carbons of the thiophene ring have specific chemical shifts that are sensitive to substitution patterns, making ¹³C NMR a powerful tool for identifying isomers. nih.govchemicalbook.com The chemical shifts of the isopropyl group's carbons further confirm the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | 7.10 - 7.20 (dd) | Thiophene C-2: ~162 |

| Thiophene H-4 | 7.50 - 7.60 (dd) | Thiophene C-3: ~133 |

| Thiophene H-5 | 7.75 - 7.85 (dd) | Thiophene C-4: ~127 |

| Isopropyl CH | 5.15 - 5.30 (septet) | Thiophene C-5: ~134 |

| Isopropyl CH₃ | 1.30 - 1.40 (d) | Isopropyl CH: ~68 |

| Isopropyl CH₃: ~22 | ||

| Carbonyl C=O: ~162 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. dokumen.pubnationalmaglab.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For example, it would show a correlation between the methine and methyl protons of the isopropyl group, and among the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the C-2 carbon of the thiophene ring) and for confirming the connectivity across the ester linkage.

These 2D NMR methods are invaluable in mechanistic studies, for example, in tracking the formation of intermediates and byproducts in reactions involving this compound. acs.org

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgklivon.com When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk

The fragmentation of esters often involves characteristic cleavage patterns. For this compound, common fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the isopropoxy radical (•OCH(CH₃)₂) or the isopropyl radical (•CH(CH₃)₂). The formation of the thienoyl cation is a prominent fragmentation pathway. researchgate.netyoutube.com

McLafferty Rearrangement: While less common for this specific structure due to the lack of a γ-hydrogen on a sufficiently long alkyl chain, this rearrangement is a key fragmentation pathway for other esters and should be considered in the analysis of its derivatives. miamioh.edu

The resulting mass spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The relative abundance of these peaks provides a unique fingerprint for the compound.

Table 2: Predicted Key Fragmentation Ions for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 170 | [C₈H₁₀O₂S]⁺• (Molecular Ion) | Ionization |

| 127 | [C₅H₃OS]⁺ | Loss of isopropyl radical |

| 111 | [C₄H₃S-CO]⁺ | Loss of isopropoxy group |

| 83 | [C₄H₃S]⁺ | Loss of the ester group |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.comosti.gov These techniques are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. researchgate.net Key characteristic absorption bands for this compound include:

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ester group.

C-O stretching vibrations in the region of 1100-1300 cm⁻¹.

C-H stretching vibrations of the aromatic thiophene ring and the aliphatic isopropyl group just above and below 3000 cm⁻¹, respectively.

Vibrations associated with the thiophene ring (C=C and C-S stretching) in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. mdpi.com While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often makes non-polar bonds more visible in Raman spectra. For this compound, Raman spectroscopy can provide valuable information about the C-S and C=C bonds within the thiophene ring, complementing the IR data.

Chromatographic Methods in Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a reaction. acs.org

Gas-Liquid Chromatography (GLC): Also known as Gas Chromatography (GC), GLC is a powerful technique for separating and analyzing volatile compounds. A sample of this compound is vaporized and transported by an inert gas through a column containing a stationary liquid phase. The separation is based on the differential partitioning of the components between the gas and liquid phases. By using a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), both qualitative and quantitative analysis can be performed. GC is widely used to assess the purity of this compound and to monitor the disappearance of reactants and the appearance of products over the course of a reaction.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in the Synthesis of Thiophene-Based Heterocycles

The thiophene (B33073) nucleus is a fundamental structural motif in a vast array of heterocyclic compounds, many of which exhibit important biological activities. researchgate.netderpharmachemica.com Isopropyl 2-thiophenecarboxylate serves as a key starting material in the synthesis of more complex thiophene-based heterocycles. The ester functionality can be readily transformed into other functional groups, such as hydrazides, which are then used to construct various heterocyclic systems like oxadiazoles, triazoles, and thiazolidinones. researchgate.netnih.gov For instance, thiophene-2-carbohydrazide, which can be derived from the corresponding ester, is a crucial intermediate for producing a variety of thiophene-containing heterocyclic derivatives. researchgate.netnih.gov The reactivity of the thiophene ring itself also allows for further functionalization and annulation to create fused ring systems. rroij.com Synthetic methodologies like the Paal-Knorr, Fiesselmann, and Gewald syntheses are cornerstone reactions in thiophene chemistry, highlighting the importance of functionalized thiophenes as precursors. derpharmachemica.comrroij.com

Precursor in the Development of Conjugated Polymers and Organic Electronic Materials

Thiophene-based conjugated polymers are at the forefront of research in organic electronic materials due to their desirable electronic and optical properties. nih.gov this compound and its derivatives are valuable precursors in the synthesis of these advanced materials, which are utilized in a variety of organic electronic devices.

The performance of polythiophenes in electronic applications is highly dependent on their regioregularity, which refers to the specific orientation of the monomer units within the polymer chain. nih.govcmu.edu Head-to-tail (HT) coupling of 3-substituted thiophene monomers leads to regioregular poly(3-alkylthiophenes) (P3ATs) that can adopt a planar conformation, resulting in high conjugation and improved charge carrier mobility. cmu.edu The synthesis of these materials often involves transition metal-catalyzed cross-coupling polymerizations, such as nickel-catalyzed Grignard metathesis (GRIM) or Stille coupling reactions. nih.govcmu.edu

While direct polymerization of this compound is not the common route, its derivatives, particularly halogenated thiophenes, are key monomers. nih.govnih.gov For example, 2,5-dihalo-3-substituted thiophenes are frequently used as monomer precursors. nih.gov The ester group can be envisioned as a modifiable handle to introduce various side chains that influence the solubility and processing of the resulting polymers. The synthesis of regioregular, amphiphilic polythiophenes has been achieved, which can self-assemble into highly ordered structures. cmu.edu

Table 1: Key Polymerization Methods for Regioregular Polythiophenes

| Polymerization Method | Catalyst/Reagents | Monomer Type | Key Feature |

|---|---|---|---|

| Grignard Metathesis (GRIM) | Alkyl Grignard reagent, Ni(dppp)Cl₂ | 2,5-Dibromo-3-alkylthiophene | Room temperature, large-scale synthesis. cmu.edu |

| Stille Coupling | Organotin compounds, Pd catalyst | Halogenated thiophenes | Controlled polymerization. cmu.edu |

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, with applications in flexible displays, sensors, and smart cards. nih.govresearchgate.net The performance of these devices is critically dependent on the organic semiconductor material used in the active layer. nih.gov Thiophene-based materials, including oligomers and polymers, are among the most promising candidates for p-type semiconductors in OFETs due to their high charge carrier mobilities. nih.govsigmaaldrich.com

The molecular structure of the thiophene derivative plays a crucial role in determining the device characteristics, such as mobility, on/off ratio, and threshold voltage. nih.gov The ability to tune the chemical and electrical properties of these materials by modifying their structure, for instance by adding specific functional groups, is a significant advantage. sigmaaldrich.com Thiophene-containing molecules have been engineered to achieve high mobilities, in some cases comparable to amorphous silicon. nih.gov For example, arylenediimide-thiophene derivatives have been investigated as n-channel materials in OFETs, with some exhibiting electron mobilities as high as 0.35 cm²/V·s. northwestern.edu The development of new organic semiconductors with enhanced performance continues to drive the field forward. nih.govresearchgate.net

Organic light-emitting diodes (OLEDs) are another major application area for thiophene-based materials, finding use in displays and solid-state lighting. rsc.orgnankai.edu.cn These materials can be incorporated into the emissive layer of the OLED, where their photophysical properties determine the color and efficiency of light emission. beilstein-journals.org Thienothiophenes, which are fused thiophene ring systems, are particularly promising due to their electron-rich, flat, and delocalized electronic structures. beilstein-journals.org

Donor-π-acceptor (D-π-A) type molecules containing a thienothiophene linker have been designed and synthesized for use as emitters in OLEDs. beilstein-journals.org These materials can exhibit high fluorescence quantum yields in the solid state, a crucial property for efficient light emission. beilstein-journals.org Solution-processable OLEDs, which offer the potential for low-cost fabrication, are an active area of research, and the development of soluble thiophene-based small molecules is key to advancing this technology. rsc.org Furthermore, the use of novel transparent electrodes, such as dielectric/metal/dielectric (DMD) structures, in conjunction with solution-processed polymeric emitting layers, has led to high-performance OLEDs that can outperform those based on traditional indium tin oxide (ITO) electrodes. rsc.org Interestingly, isopropyl alcohol has been explored as a green anti-solvent in the fabrication of perovskite light-emitting diodes (PeLEDs), a related technology. researchgate.net

Utilization in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of two or more chemical species held together by non-covalent intermolecular forces. nih.gov Self-assembly, a key principle in this field, allows for the spontaneous formation of ordered structures from individual molecular components. nih.gov Thiophene derivatives have been shown to participate in self-assembly processes, driven by interactions such as hydrogen bonding and π-π stacking. rug.nl

For example, oligothiophene derivatives with amide groups can self-assemble into various polymorphic structures through hydrogen bonding. rug.nl The kinetics of the assembly process can be controlled to access different metastable structures from the same building blocks. rug.nl The ability of molecules to form well-defined nanoscale structures through self-assembly is a powerful tool for creating functional materials. nih.gov While direct studies on this compound in this context are not widely reported, its structural motifs are relevant to the design of self-assembling systems. The principles of supramolecular chemistry are also being applied to create complex systems in living cells, highlighting the broad reach of this field. nih.gov

Investigative Studies in Corrosion Inhibition Mechanisms of Thiophene Derivatives

The search for effective corrosion inhibitors is a critical area of materials science. Thiophene derivatives have been investigated for their potential to protect metals from corrosion. The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The presence of heteroatoms like sulfur and oxygen, as well as π-electrons in the aromatic ring, in thiophene derivatives facilitates their adsorption onto the metal surface. The specific functional groups attached to the thiophene ring can further enhance the inhibitory effect. While specific studies on this compound as a corrosion inhibitor are not prevalent in the provided search results, the general principles of corrosion inhibition by organic compounds suggest that it could possess such properties. The ester group, in addition to the thiophene ring, provides polar atoms that can interact with the metal surface.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene-2-carbohydrazide |

| Oxadiazoles |

| Triazoles |

| Thiazolidinones |

| Poly(3-alkylthiophenes) (P3ATs) |

| 2,5-Dihalo-3-substituted thiophenes |

| Arylenediimide-thiophene derivatives |

| Thienothiophenes |

| Indium tin oxide (ITO) |

Adsorption Characteristics on Metal Surfaces

There is no available research specifically detailing the adsorption characteristics of this compound on various metal surfaces. Studies on how this molecule orients itself, the nature of the bonds it forms with metal substrates (physisorption vs. chemisorption), and the resulting surface morphology are not present in the surveyed literature. Consequently, no data tables on parameters such as adsorption energies or surface coverage for this specific compound can be provided.

Electrochemical Characterization of Interfacial Phenomena

Similarly, the electrochemical behavior of this compound at the interface with different electrodes or in various electrolyte solutions has not been a subject of published research. Information regarding its performance in applications such as corrosion inhibition, electrocatalysis, or as a component in electrochemical sensors is absent. Therefore, there are no available potentiodynamic polarization curves, electrochemical impedance spectroscopy (EIS) data, or other electrochemical measurements to present in a tabular format.

Thermodynamic and Kinetic Analysis of Adsorption Processes

A thermodynamic and kinetic analysis of the adsorption process of this compound on metal surfaces would require experimental data that is currently unavailable. Such an analysis would typically involve determining parameters like the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) to understand the spontaneity and nature of the adsorption process. Kinetic studies would elucidate the rate of adsorption and the mechanism by which the molecule adheres to the surface. Without foundational experimental results, no such analysis can be conducted or presented.

Future Research Trajectories and Outstanding Challenges in Isopropyl 2 Thiophenecarboxylate Chemistry

Development of More Sustainable and Green Synthetic Routes

A primary challenge in the synthesis of thiophene (B33073) derivatives, including isopropyl 2-thiophenecarboxylate, has been the reliance on traditional methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. mdpi.comnih.gov Future research is increasingly directed towards the development of more sustainable and environmentally benign synthetic protocols.

Key areas of focus include:

Metal-Free Synthesis: A significant push is being made to develop synthetic routes that avoid the use of heavy metals, which can be toxic and difficult to remove from the final product. nih.gov Metal-free approaches, utilizing reagents like elemental sulfur or potassium sulfide, are being explored to construct the thiophene ring, thereby advancing the principles of green chemistry. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly promising green alternative. nih.govrsc.org Biocatalysis can lead to shorter synthetic routes and operates under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov Future research will likely focus on identifying and engineering enzymes capable of selectively synthesizing and functionalizing thiophene carboxylates like this compound. rsc.orgnih.gov

Alternative Solvents and Reaction Conditions: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical aspect of sustainable chemistry. researchgate.net Research into performing reactions under solvent-free conditions or using microwave-assisted synthesis to reduce reaction times and energy input will be pivotal. nih.govmdpi.com For instance, the direct carboxylation of thiophene with CO2 has been achieved in a solvent-free carbonate medium, a step towards more sustainable production of thiophene carboxylic acids. mdpi.com

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the thiophene ring is crucial for tuning the properties of its derivatives for specific applications. The development of novel and more efficient catalytic systems is a major research frontier.

Future directions in this area include:

Photocatalysis: Visible-light-mediated energy transfer (EnT) photocatalysis has emerged as a powerful tool for dearomative transformations under mild conditions. acs.org This technique can be used to create complex, three-dimensional molecules from flat aromatic systems like thiophene. acs.org Future work will likely explore the application of photocatalysis to the specific functionalization of this compound, potentially leading to novel molecular scaffolds. The use of thiophene-modified graphitic carbon nitrides as donor-acceptor conjugated organic polymers has shown enhanced photocatalytic performance, opening new avenues for designing non-metallic polymer-modified photocatalysts. rsc.org

Advanced Metal Catalysis: While metal-free routes are desirable, metal-catalyzed reactions will continue to play a significant role due to their efficiency and selectivity. nih.gov Research is focused on developing catalysts based on more abundant and less toxic metals. For example, novel catalysts based on chromium-substituted iron oxide hydroxide (B78521) have been shown to synthesize thiophenes at significantly lower temperatures than current industrial methods. rsc.org Palladium-based catalytic systems are also being refined for the direct C-H arylation of thiophenes, allowing for the introduction of various functional groups with high regioselectivity. organic-chemistry.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of sustainable chemistry. nsc.ru Future research will aim to develop robust and selective heterogeneous catalysts for the synthesis and functionalization of this compound.

Advanced Materials Applications Beyond Current Scope

Thiophene-based materials are well-established in the field of organic electronics due to their excellent semiconducting and fluorescent properties. researchgate.netrsc.org However, the full potential of materials derived from this compound is yet to be realized.

Promising future research areas include:

Organic Electronics: There is ongoing research to develop new thiophene-based polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. mdpi.comresearchgate.net The functionalization of this compound can be used to fine-tune the electronic and optical properties of these materials. mdpi.com

Covalent Organic Frameworks (COFs): Thiophene derivatives are being incorporated as building blocks in the construction of COFs. mdpi.com These porous crystalline materials have potential applications in gas storage, separation, and catalysis. The properties of thiophene-based COFs can be tailored by the choice of the thiophene building unit. mdpi.com

Sensors and Bioimaging: The fluorescent properties of thiophene derivatives make them suitable for use in chemical sensors and as fluorescent biomarkers. researchgate.netrsc.org Future research could focus on developing novel sensors based on this compound for the detection of specific analytes or for bioimaging applications. mdpi.com

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For thiophene chemistry, this involves both experimental and computational approaches.

Key challenges and future research directions are:

Computational Studies: Quantum chemical methods are increasingly being used to investigate the mechanisms of thiophene reactions, including photochemical isomerizations and pyrolysis. researchgate.netacs.org These computational studies can provide valuable insights into the structures of intermediates and transition states, helping to elucidate complex reaction pathways. researchgate.net Future work will likely involve more sophisticated computational models to predict the reactivity and selectivity of reactions involving this compound.

Mechanistic Investigations of Catalytic Cycles: Detailed mechanistic studies of catalytic reactions are essential for optimizing catalyst performance. researchgate.net This includes identifying the active catalytic species and understanding the elementary steps of the catalytic cycle. For instance, in the rhodium-catalyzed synthesis of dihydrothiophenes, a combination of experimental and theoretical studies was used to determine the origins of regio- and enantiocontrol. acs.org

Elucidating Photophysical Processes: For applications in photocatalysis and organic electronics, a deep understanding of the photophysical processes, such as electron transfer and energy transfer, is critical. acs.orgrsc.org Future research will focus on characterizing the excited-state dynamics of this compound and its derivatives to guide the design of more efficient photoactive materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the way chemical synthesis is performed, offering advantages in terms of speed, efficiency, and safety. rsc.orgthieme.de

Future developments in this area for this compound chemistry include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and selectivity. thieme.de The application of flow chemistry to the synthesis and functionalization of this compound can enable safer handling of hazardous reagents and facilitate process scalability. rsc.org

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with artificial intelligence, can significantly accelerate the discovery and optimization of new reactions and molecules. nih.govresearchgate.netchemrxiv.org These platforms can perform high-throughput screening of reaction conditions and automate the entire synthesis and purification process. researchgate.netmerckmillipore.com The integration of this compound into these automated workflows will enable the rapid generation of diverse libraries of thiophene derivatives for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl 2-thiophenecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-thiophenecarboxylic acid with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid). Alternative routes include oxidation of thiophene derivatives using systems like CCl₄–CH₃OH–VO(acac)₂, which unexpectedly yields methyl 2-thiophenecarboxylate as a major product . Key variables affecting yield include:

- Catalyst type : Acidic catalysts (H₂SO₄) vs. oxidative systems (VO(acac)₂).

- Temperature : Elevated temperatures (80–100°C) favor esterification but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester formation (e.g., carbonyl resonance at ~165–170 ppm) and thiophene ring protons (δ 6.8–7.5 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H aromatic stretch) validate functional groups .

- Chromatography : TLC (Rf comparison) and HPLC ensure purity (>98% by area normalization) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 200–220 for C₈H₁₀O₂S) confirm molecular weight .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 1–12) via HPLC at 25°C and 40°C .

- Light sensitivity : Expose samples to UV/visible light (ICH Q1B guidelines) and track degradation by NMR .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for synthesizing 2-thiophenecarboxylate derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reaction medium differences : Protic vs. aprotic solvents alter transition states.

- Catalyst loading : VO(acac)₂ at 5 mol% vs. 10 mol% may shift product ratios .

- By-product analysis : Use GC-MS to identify minor products (e.g., chloroform in CCl₄ systems) and optimize conditions .

- Computational modeling : DFT studies (e.g., Gaussian) can predict energetics of competing pathways .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina to predict hydrolysis rates .

- Reactivity descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites on the thiophene ring .

- Transition state modeling : IRC (Intrinsic Reaction Coordinate) analysis in ORCA reveals mechanistic bottlenecks .

Q. What experimental designs mitigate bias in comparative studies of ester derivatives (e.g., methyl vs. isopropyl esters)?

- Methodological Answer :

- Blinded analysis : Assign sample codes randomly to avoid observer bias during characterization.

- Control groups : Include unsubstituted thiophene carboxylates as benchmarks.

- Statistical rigor : Use ANOVA for yield comparisons (n ≥ 3 replicates) and report confidence intervals .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.